Reduced Lipophilicity Compared to the Tetrahydrofuran Analog Enhances Predicted Drug-Likeness
The target compound exhibits a lower computed lipophilicity (XLogP3 = 1.6) compared to its tetrahydrofuran analog, 1-(tetrahydrofuran-2-yl)-N-(thiophen-3-ylmethyl)methanamine (XLogP3 = 1.4) [1][2]. This difference of +0.2 log units suggests that the aromatic furan ring imparts slightly higher lipophilicity than the saturated oxolane ring, which can be favorable for passive membrane permeability while remaining within drug-like chemical space [1][2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.6 |
| Comparator Or Baseline | 1-(tetrahydrofuran-2-yl)-N-(thiophen-3-ylmethyl)methanamine (CAS 892592-66-4): XLogP3 = 1.4 |
| Quantified Difference | +0.2 (14% higher) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) for target; XLogP3-AA for comparator |
Why This Matters
A lipophilicity increase of 0.2 log units, while modest, can influence passive permeability and non-specific binding in cell-based assays, making the target compound a potentially more membrane-permeable building block for central nervous system targets.
- [1] PubChem. (2025). 1-(furan-2-yl)-N-(thiophen-3-ylmethyl)methanamine. Compound Summary for CID 3582869. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). 1-(tetrahydrofuran-2-yl)-N-(thiophen-3-ylmethyl)methanamine. Compound Summary for CID 4723841. National Center for Biotechnology Information. View Source
